2-amino-3-cyano-4',4',6',7-tetramethyl-2',5-dioxo-5',6'-dihydro-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinolin]-8'-yl benzoate
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Overview
Description
2-amino-3-cyano-4’,4’,6’,7-tetramethyl-2’,5-dioxo-5’,6’-dihydro-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinolin]-8’-yl benzoate is a complex heterocyclic compound. It features a unique spiro structure, which is a fusion of multiple rings, including pyrano, pyrrolo, and quinoline moieties. This compound is of significant interest due to its potential pharmacological properties and its role as a key intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-cyano-4’,4’,6’,7-tetramethyl-2’,5-dioxo-5’,6’-dihydro-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinolin]-8’-yl benzoate typically involves a multi-component reaction. One common method is the condensation of aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds. This reaction is often carried out in the presence of a catalyst, such as piperidine or triethylamine, under reflux conditions in ethanol or water as the solvent .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of green solvents, such as water and polyethylene glycol, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyran or pyrrolo derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced pyran or pyrrolo derivatives.
Substitution: Substituted cyano derivatives.
Scientific Research Applications
2-amino-3-cyano-4’,4’,6’,7-tetramethyl-2’,5-dioxo-5’,6’-dihydro-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinolin]-8’-yl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. In biological systems, it can interact with enzymes, inhibiting their activity. This inhibition can lead to the disruption of metabolic pathways, resulting in the desired pharmacological effects. The exact mechanism of action may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-cyano-4H-chromene derivatives.
- 2-amino-4H-pyran-3-carbonitrile derivatives.
Uniqueness
Compared to similar compounds, 2-amino-3-cyano-4’,4’,6’,7-tetramethyl-2’,5-dioxo-5’,6’-dihydro-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinolin]-8’-yl benzoate features a unique spiro structure that enhances its stability and reactivity. This structural uniqueness contributes to its diverse range of applications and potential pharmacological properties.
Properties
Molecular Formula |
C30H25N3O6 |
---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
(2'-amino-3'-cyano-7',9,11,11-tetramethyl-2,5'-dioxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-3,4'-pyrano[4,3-b]pyran]-6-yl) benzoate |
InChI |
InChI=1S/C30H25N3O6/c1-15-13-29(3,4)33-24-19(15)11-18(38-26(34)17-8-6-5-7-9-17)12-20(24)30(28(33)36)21(14-31)25(32)39-22-10-16(2)37-27(35)23(22)30/h5-12,15H,13,32H2,1-4H3 |
InChI Key |
GZZQYQHFOJXPOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C4(C2=O)C(=C(OC5=C4C(=O)OC(=C5)C)N)C#N)OC(=O)C6=CC=CC=C6)(C)C |
Origin of Product |
United States |
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